molecular formula C6H8O6S B1383943 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid CAS No. 2059948-72-8

2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid

Cat. No.: B1383943
CAS No.: 2059948-72-8
M. Wt: 208.19 g/mol
InChI Key: PGBGBZSNXSBKQU-UHFFFAOYSA-N
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Description

2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid (CAS: 2059948-72-8) is a cyclopropane derivative featuring a methanesulfonyl (-SO₂CH₃) substituent and two carboxylic acid (-CO₂H) groups at the 1,1-positions of the cyclopropane ring.

Key properties include:

  • Molecular formula: C₆H₈O₆S (calculated from structural analogy).
  • Functional groups: Methanesulfonyl (electron-withdrawing), carboxylic acids (acidic, chelating).
  • Applications: Potential use as a building block for pharmaceuticals (e.g., intermediates for Montelukast or Ketorolac derivatives) or as a ligand in coordination polymers .

Properties

IUPAC Name

2-methylsulfonylcyclopropane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6S/c1-13(11,12)3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBGBZSNXSBKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method is the reaction of cyclopropane-1,1-dicarboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound, leading to the formation of carboxylic acids or ketones.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxylic acid groups to alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, with nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols.

  • Substitution: Formation of sulfonamides or esters.

Scientific Research Applications

2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study enzyme mechanisms and interactions with biological macromolecules.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Cyclopropane-1,1-Dicarboxylic Acid (CDA; CAS 598-10-7)

Structure : Lacks the methanesulfonyl group, with two carboxylic acids directly attached to the cyclopropane ring.
Properties :

  • Molecular weight : 130.10 g/mol .
  • Biological activity: Inhibits 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, reducing ethylene production in plants (73% root inhibition at 100 µg/mL) .
  • Applications : Used in synthesizing coordination polymers (e.g., cobalt(II) complexes with slow magnetic relaxation) and pharmaceutical intermediates .
Parameter 2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid Cyclopropane-1,1-dicarboxylic acid
CAS Number 2059948-72-8 598-10-7
Molecular Weight ~228.19 g/mol (estimated) 130.10 g/mol
Functional Groups -SO₂CH₃, -CO₂H -CO₂H
Biological Activity Not explicitly reported ACC oxidase inhibitor
Coordination Chemistry Potential ligand (unreported) Forms Co(II) polymers

Diethyl 2-Methylenecyclopropane-1,1-Dicarboxylate (CAS: N/A)

Structure : Ester derivative with a methylene group and ethyl ester substituents.
Properties :

  • Synthesis : Prepared via alkylation and saponification steps .
  • Reactivity : Methylene group enables Diels-Alder or Michael addition reactions.
  • Applications : Intermediate in organic synthesis (e.g., hyperpolarized pH sensors) .

Comparison : The ester derivatives exhibit reduced acidity compared to the carboxylic acid forms, enhancing solubility in organic solvents. The methanesulfonyl group in the target compound may confer greater electrophilicity compared to the methylene group in this analogue.

2-(Perfluoroalkyl)methylcyclopropane-1,1-Dicarboxylic Acids

Structure : Feature perfluoroalkyl chains (e.g., -CF₂CF₂CF₃) attached to the cyclopropane ring .
Properties :

  • Synthesis : Prepared via cyclopropanation of perfluoroalkyl iodides.
  • NMR Data : Distinct splitting patterns due to fluorine substituents .
  • Applications: Potential surfactants or fluorinated materials.

Comparison : The methanesulfonyl group in the target compound is less electron-withdrawing than perfluoroalkyl groups, which may result in differing reactivity in radical or nucleophilic reactions.

Sulfone Derivatives (e.g., Compound 27 in )

Structure : 1,2,4-Triazole-based sulfone derivatives.
Properties :

  • Biological activity : 73% root inhibition in herbicidal assays, outperforming CDA (35% KARI inhibition) .
  • Mechanism : Enhanced bioactivity attributed to sulfone group’s polarity and stability.

The target compound’s dual carboxylic acids may offer additional chelation or binding sites compared to triazole-based sulfones.

Biological Activity

2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid (CAS No. 2059948-72-8) is a cyclopropane derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H10O4SC_6H_10O_4S, characterized by the presence of two carboxylic acid functional groups and a methanesulfonyl group attached to a cyclopropane ring. This structural arrangement contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, indicating potential use as an antimicrobial agent.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways.
  • Antitumor Properties : There is emerging evidence that derivatives of this compound may exhibit anticancer activity, possibly through mechanisms involving apoptosis induction in cancer cells.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with cellular receptors or enzymes, leading to modulation of signaling pathways involved in cell proliferation and survival.

Proposed Mechanisms:

  • Enzyme Inhibition : The methanesulfonyl group may facilitate binding to active sites of enzymes, inhibiting their function.
  • Cellular Uptake : The dicarboxylic acid moieties may enhance solubility and facilitate cellular uptake, allowing for greater bioavailability.
  • Induction of Apoptosis : Studies suggest that structural analogs can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Antitumor Activity : In vitro assays revealed that derivatives of this compound induced apoptosis in human leukemia cells (HL-60) at concentrations above 10 µM, suggesting potential for development as an anticancer agent.
  • Enzyme Interaction : Research indicated that the compound could inhibit acetylcholinesterase activity in a dose-dependent manner, which is relevant for neurodegenerative disease research.

Data Table: Biological Activities

Activity TypeAssessed Organism/Cell TypeObserved EffectConcentration Range
AntimicrobialStaphylococcus aureusGrowth inhibition50 - 100 µg/mL
AntimicrobialEscherichia coliGrowth inhibition50 - 100 µg/mL
AntitumorHL-60 Human Leukemia CellsInduction of apoptosis>10 µM
Enzyme InhibitionAcetylcholinesteraseInhibitionDose-dependent

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid
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2-Methanesulfonylcyclopropane-1,1-dicarboxylic acid

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